BenchChemオンラインストアへようこそ!

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Lipophilicity Drug-likeness Permeability

N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a critical research compound for medicinal chemistry teams conducting structure-activity relationship (SAR) studies on the phenoxyacetamide chemotype. The 1-cyanocyclohexyl moiety introduces a polar nitrile and a conformationally restrained ring, offering distinct lipophilicity and target engagement profiles compared to common N-tert-butyl or N-cyclopentyl analogs. This ensures reproducible, compound-specific results. Serving as a baseline 4'-methylbiphenyl variant in a commercially available congener series, it is also a versatile synthetic intermediate, with its nitrile group enabling hydrolysis or reduction to access broader chemical space. Procure this ≥95% purity screening compound to ensure accuracy in your biochemical or cell-based assays.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 796117-32-3
Cat. No. B2606742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
CAS796117-32-3
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N
InChIInChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25)
InChIKeyARINFHMLLGPKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide (CAS 796117-32-3): Structural Identity and Compound-Class Context


N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide (CAS 796117-32-3, molecular formula C22H24N2O2, MW 348.45 g/mol) is a synthetic small-molecule phenoxyacetamide derivative incorporating a 1-cyanocyclohexyl amine moiety and a 4′-methyl-[1,1′-biphenyl]-4-yloxy ether . The compound belongs to the broader N-aryl/cycloalkyl phenoxyacetamide class, a scaffold extensively explored in medicinal chemistry for receptor modulation and enzyme inhibition [1]. It is primarily supplied as a research-grade screening compound, with a typical catalog purity of ≥95% . Critically, publicly available peer-reviewed quantitative bioactivity data for this specific compound remain extremely limited as of 2026; its differentiation therefore rests on structural uniqueness, computed physicochemical properties, and class-level SAR inferences rather than on published head-to-head experimental comparisons.

Why N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Cannot Be Replaced by a Generic Phenoxyacetamide Analog


The phenoxyacetamide chemotype is highly sensitive to N-substitution and aryloxy modification. Even seemingly conservative changes—such as replacing the 1-cyanocyclohexyl group with cyclopentyl, tert-butyl, or N-aryl variants—can drastically alter lipophilicity, hydrogen-bonding capacity, conformational flexibility, and target engagement profiles . For example, N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide and N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide share the identical biphenyl ether pharmacophore but differ in the N-substituent; the tert-butyl analog has demonstrated antiproliferative IC50 values of 0.29 µM (OVCAR-4) and 0.35 µM (MDA-MB-468) . The 1-cyanocyclohexyl group in the target compound introduces a polar nitrile moiety and a conformationally restrained cyclohexyl ring, features absent in both the cyclopentyl and tert-butyl comparators. These structural differences preclude direct functional interchangeability, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide vs. Closest Structural Analogs


Lipophilicity Modulation: Computed logP Comparison with N-Cyclopentyl and N-tert-Butyl Analogs

The 1-cyanocyclohexyl substituent markedly reduces computed lipophilicity relative to non-polar N-alkyl analogs. Based on structure-based calculation (XLogP3 method), the target compound (C22H24N2O2) has a predicted logP of approximately 3.8–4.0, whereas the N-tert-butyl analog (C19H23NO2) has a predicted logP of approximately 5.0–5.2 [1]. This ~1.2 log unit difference corresponds to a roughly 15-fold difference in octanol-water partition coefficient, which has direct implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays [2]. The nitrile group also adds a hydrogen-bond acceptor that is absent in the tert-butyl and cyclopentyl comparators.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Hydrogen-Bonding Capacity: The Nitrile Group as a Distinct Pharmacophoric Feature vs. N-Cyclohexyl and N-Cyclopentyl Analogs

The 1-cyanocyclohexyl group provides a nitrile hydrogen-bond acceptor (HBA) that is absent in N-cyclohexyl, N-cyclopentyl, and N-tert-butyl analogs. This functional group has been shown in related N-(1-cyanocyclohexyl) derivatives to engage in specific polar interactions with target proteins; for instance, N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides exhibit high affinity for the 18 kDa translocator protein (TSPO) and cannabinoid receptors, with Ki values in the low nanomolar range (e.g., Ki = 75.2 nM for TSPO binding) [1]. N-(1-Cyanocyclohexyl)acetamide itself has demonstrated HO-1 enzyme inhibition with an IC50 of approximately 7.8 µM . In contrast, N-cyclohexyl-2-(4-methylphenoxy)acetamide (CAS 332399-43-6) lacks the nitrile group and has no reported enzymatic target engagement in the public domain .

Pharmacophore Hydrogen bonding Target engagement Medicinal chemistry

Conformational Restriction: 1-Cyanocyclohexyl vs. Flexible N-Alkyl Substitution and Impact on Entropic Binding Penalty

The 1-cyanocyclohexyl group introduces a quaternary carbon center at the C1 position of the cyclohexyl ring, restricting conformational freedom relative to linear or monocyclic N-alkyl substituents such as N-cyclopentyl or N-tert-butyl. In related NOP receptor ligand series, cyclohexane-containing derivatives (e.g., from US9120797) with constrained cyclohexyl cores achieved sub-nanomolar Ki values (Ki = 0.60–3.20 nM at the human mu-opioid receptor) [1]. The conformational pre-organization conferred by the cyanocyclohexyl group is expected to reduce the entropic penalty upon target binding compared to more flexible N-alkyl analogs. The N-cyclopentyl analog, which lacks both the quaternary center and the nitrile group, is not associated with any published target binding data in authoritative databases .

Conformational restriction Entropy Binding affinity Scaffold optimization

Commercial Availability and Screening Library Provenance vs. Unlisted Analogs

N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide (CAS 796117-32-3) is catalogued by at least one established research chemical supplier (EvitaChem, Catalog No. EVT-2743816) and is indexed in multiple compound aggregator databases . In contrast, several closely related analogs—including N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide and N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide—are listed on fewer platforms and lack corresponding CAS registry numbers in common screening collection databases . For compounds within the N-(1-cyanocyclohexyl) phenoxyacetamide sub-series, at least 30 distinct analogs are commercially catalogued (e.g., 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide, N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide), suggesting this scaffold has been systematically explored in commercial screening decks, implying validated synthetic tractability [1].

Screening library Commercial availability Procurement Hit discovery

Important Caveat: Absence of Published Head-to-Head Bioactivity Data

Following an exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor databases, no peer-reviewed publication or patent was identified that reports quantitative bioactivity data (IC50, Ki, EC50, or % inhibition at a defined concentration) for N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide (CAS 796117-32-3) in any defined assay system with a named comparator [1]. This absence extends to all major public bioactivity databases: ChEMBL, BindingDB, and PubChem BioAssay return no activity records for this CAS number as of 2026. The evidence dimensions presented above therefore rest on structural and physicochemical comparisons, class-level SAR inferences from closely related N-(1-cyanocyclohexyl) derivatives, and commercial availability data—not on direct experimental benchmarking of this compound against named comparators. Users should independently validate target engagement and selectivity in their specific assay context.

Data transparency Procurement caveat Assay validation Evidence limitation

Optimal Procurement and Application Scenarios for N-(1-Cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide (CAS 796117-32-3)


Scaffold for Focused SAR Library Expansion Around the 1-Cyanocyclohexyl Phenoxyacetamide Core

The compound serves as a reference point for medicinal chemistry teams exploring the N-(1-cyanocyclohexyl) phenoxyacetamide scaffold. With over 30 commercially available congeners featuring varying phenoxy substituents (acetyl, trifluoromethyl, oxadiazolyl, nitro), research groups can procure the 4′-methylbiphenyl variant as a baseline for systematic SAR studies, leveraging the nitrile group for polar interactions and the biphenyl ether for hydrophobic pocket occupancy [1]. This is supported by the commercial availability of the broader congener series [2].

Physicochemical Probe for Assay Development Requiring Controlled Lipophilicity

With a predicted logP approximately 1.2 units lower than the N-tert-butyl analog, this compound is appropriate for biochemical or cell-based assays where excessive lipophilicity causes non-specific binding, aggregation, or phospholipidosis artifacts [1]. The nitrile group provides an additional spectroscopic handle (IR C≡N stretch at ~2240 cm⁻¹) useful for monitoring compound integrity in solution over time [2].

Negative Control or Inactive Comparator for NOP/Mu-Opioid Receptor Tool Compounds

Given that structurally related N-(1-cyanocyclohexyl) pyrazole carboxamides demonstrate nanomolar affinity for TSPO and cannabinoid receptors, the phenoxyacetamide variant—lacking the pyrazole pharmacophore—may serve as a structurally matched negative control. Procurement of this compound alongside an active N-(1-cyanocyclohexyl) pyrazole carboxamide (e.g., CHEMBL1765676, Ki = 75.2 nM for TSPO) enables rigorous target engagement experiments where the biphenyl ether is preserved but the key pharmacophoric element is absent [1].

Building Block for Late-Stage Functionalization via Nitrile Transformation

The 1-cyanocyclohexyl nitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative, providing synthetic access to a broader chemical space around the biphenyl ether core. This makes the compound a versatile intermediate for medicinal chemistry groups seeking to generate diverse screening subsets from a common precursor [1]. Cyanoacetamide multicomponent reaction protocols described in the literature further support the feasibility of such transformations [2].

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.